molecular formula C7H11NO2 B13013515 (1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylicacid

(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylicacid

Cat. No.: B13013515
M. Wt: 141.17 g/mol
InChI Key: CTEJCUWWERYECB-CAHLUQPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,6S)-2-Azabicyclo[410]heptane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid typically involves cyclization reactions. One common method is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form the bicyclic structure. The reaction conditions often require specific temperatures and catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways and produce desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to the presence of both a nitrogen atom and a carboxylic acid group within its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)7-4-5(7)2-1-3-8-7/h5,8H,1-4H2,(H,9,10)/t5-,7+/m0/s1

InChI Key

CTEJCUWWERYECB-CAHLUQPWSA-N

Isomeric SMILES

C1C[C@H]2C[C@]2(NC1)C(=O)O

Canonical SMILES

C1CC2CC2(NC1)C(=O)O

Origin of Product

United States

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